molecular formula C6H6O B14628316 2,4-Cyclopentadiene-1-carboxaldehyde CAS No. 56598-51-7

2,4-Cyclopentadiene-1-carboxaldehyde

Cat. No.: B14628316
CAS No.: 56598-51-7
M. Wt: 94.11 g/mol
InChI Key: KARVQDZQWAUTBO-UHFFFAOYSA-N
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Description

2,4-Cyclopentadiene-1-carboxaldehyde: is an organic compound with the molecular formula C₆H₆O . It is a derivative of cyclopentadiene, featuring an aldehyde functional group at the first carbon position. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical synthesis and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Cyclopentadiene-1-carboxaldehyde can be synthesized through several methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and an appropriate dienophile, followed by oxidation to introduce the aldehyde group. Another method includes the alkylation of cyclopentadiene followed by formylation using formylating agents such as formic acid or formyl chloride .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. The reaction is often catalyzed by Lewis acids to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions: 2,4-Cyclopentadiene-1-carboxaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed:

Scientific Research Applications

2,4-Cyclopentadiene-1-carboxaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Cyclopentadiene-1-carboxaldehyde involves its reactivity as an aldehyde and a diene. In Diels-Alder reactions , it acts as a diene, forming cycloaddition products with dienophiles. The aldehyde group can undergo various transformations, including oxidation, reduction, and substitution, leading to the formation of diverse chemical entities .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both the diene and aldehyde functionalities, allowing it to participate in a wide range of chemical reactions and making it a versatile compound in synthetic chemistry .

Properties

CAS No.

56598-51-7

Molecular Formula

C6H6O

Molecular Weight

94.11 g/mol

IUPAC Name

cyclopenta-2,4-diene-1-carbaldehyde

InChI

InChI=1S/C6H6O/c7-5-6-3-1-2-4-6/h1-6H

InChI Key

KARVQDZQWAUTBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(C=C1)C=O

Origin of Product

United States

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